molecular formula C18H22O4S2 B14315881 2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) CAS No. 113695-02-6

2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)

Cat. No.: B14315881
CAS No.: 113695-02-6
M. Wt: 366.5 g/mol
InChI Key: SCZJWLKIERLXMB-UHFFFAOYSA-N
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Description

2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is an organic compound characterized by the presence of two phenolic groups connected via a disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) typically involves the reaction of 6-methoxy-4-methylphenol with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of the phenolic groups.

Scientific Research Applications

2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to modulate redox states in biological systems.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.

    Industry: Utilized as an additive in materials to enhance their stability and resistance to oxidative degradation.

Mechanism of Action

The mechanism by which 2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) exerts its effects is primarily related to its redox properties. The disulfide bridge can undergo reversible oxidation and reduction, allowing the compound to act as a redox buffer. This property is particularly useful in biological systems where maintaining redox balance is crucial. The phenolic groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Disulfanediylbis(N-methylbenzamide): Similar disulfide bridge but different substituents on the aromatic rings.

    2,2’-Disulfanediylbis(4-methylaniline): Contains amino groups instead of methoxy groups.

    2,2’-Disulfanediylbis(methylenethiazole-4,2-diyl)diguanidine: Different heterocyclic structure.

Uniqueness

2,2’-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol) is unique due to the presence of methoxy and methyl groups on the phenolic rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance the compound’s antioxidant properties and its ability to interact with biological molecules.

Properties

CAS No.

113695-02-6

Molecular Formula

C18H22O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[[(2-hydroxy-3-methoxy-5-methylphenyl)methyldisulfanyl]methyl]-6-methoxy-4-methylphenol

InChI

InChI=1S/C18H22O4S2/c1-11-5-13(17(19)15(7-11)21-3)9-23-24-10-14-6-12(2)8-16(22-4)18(14)20/h5-8,19-20H,9-10H2,1-4H3

InChI Key

SCZJWLKIERLXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)O)CSSCC2=C(C(=CC(=C2)C)OC)O

Origin of Product

United States

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